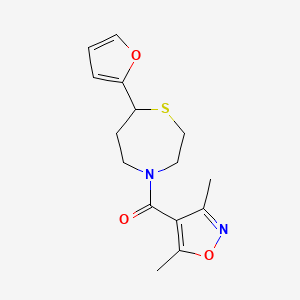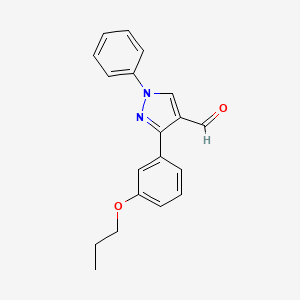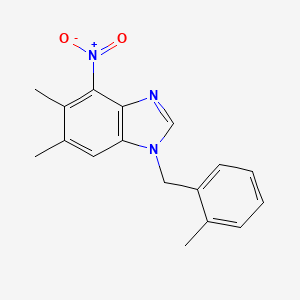
3-Chloropropyl-ethynyl-dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-Chloropropylalkyldiethoxysilanes, which are closely related to 3-Chloropropyl-ethynyl-dimethylsilane, involves the Grignard reaction of 3-chloropropyltriethoxysilane. This process is a key step in producing various alkyldiethoxysilanes with different alkyl groups such as butyl and hexyl. The subsequent amination of these chloropropylalkyldiethoxysilanes with ethylenediamine leads to the formation of 3-(2-amino-ethyl)aminopropylalkyldiethoxysilanes, which are compounds with potential applications in material science and organic synthesis .
Molecular Structure Analysis
While the specific molecular structure analysis of 3-Chloropropyl-ethynyl-dimethylsilane is not directly provided, related compounds have been studied using various spectroscopic techniques and theoretical calculations. For instance, a novel ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and characterized by NMR, UV-Vis, FT-IR, and Mass spectroscopy. Theoretical calculations such as DFT and AIM were employed to evaluate the molecular structure and interactions within the molecule, providing insights into the stability and reactivity of such compounds .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Chloropropyl-ethynyl-dimethylsilane are not directly reported in the provided papers. However, the synthesis and characterization of related compounds suggest that such properties can be inferred through experimental and theoretical studies. For example, the thermodynamic parameters of the synthesized compounds indicate exothermic and spontaneous reactions at room temperature. Spectroscopic data and quantum chemical calculations can provide valuable information on the physical properties such as stability and chemical properties like reactivity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Hydrosilylation and Antimicrobial Activity : The hydrosilylation of allyl chloride with chlorodimethylsilane, yielding (3-chloropropyl)dimethylsilane, has been explored. This compound demonstrates potential in antimicrobial and antiblastic activities (Sturkovich et al., 1990).
- Aminomercuration-Demercuration Route : This compound has been used in the aminomercuration-demercuration of dimethyl(chloroalkyl)alkenylsilanes to form azasilacycloalkanes, showing its versatility in organic synthesis (Voronkov et al., 1987).
Applications in Material Science
- Electrochemical Silylation : Electrochemical reduction involving chlorotrimethylsilane and dichlorodimethylsilane, in the presence of phenylacetylene, leads to silylated ethynyl and ethenyl derivatives. This highlights its use in developing new materials through electrochemical methods (Jouikov & Salaheev, 1996).
- Surface Modification of Silica Gel : The compound has been utilized in modifying the surface of silica gel, demonstrating its application in the field of chromatography and material sciences (Kluska et al., 2010).
Safety and Hazards
Wirkmechanismus
Target of Action
3-Chloropropyl-ethynyl-dimethylsilane (CPEDS) is an organosilicon compound.
Mode of Action
These studies can provide insights into the stability and reactivity of such compounds.
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. .
Eigenschaften
IUPAC Name |
3-chloropropyl-ethynyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClSi/c1-4-9(2,3)7-5-6-8/h1H,5-7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKYHDISWNLENN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCCl)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloropropyl-ethynyl-dimethylsilane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3009615.png)

![ethyl [4-({2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B3009619.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B3009620.png)
![(3-Chloro-4-fluorophenyl)-[2-(5-nitro-2-oxopyridin-1-yl)ethyl]cyanamide](/img/structure/B3009621.png)


![1-[3-(4-Methoxyphenoxy)propyl]-2-methylbenzimidazole](/img/structure/B3009626.png)

![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3009633.png)

![(8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride](/img/structure/B3009636.png)

![4-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B3009638.png)